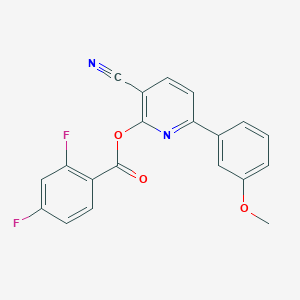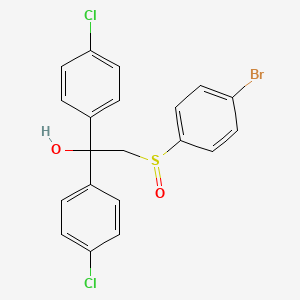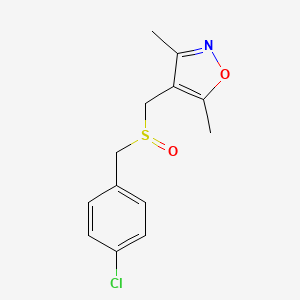![molecular formula C16H16ClNOS B3035254 2-[(4-chlorophenyl)sulfanyl]-N-(4-ethylphenyl)acetamide CAS No. 306732-09-2](/img/structure/B3035254.png)
2-[(4-chlorophenyl)sulfanyl]-N-(4-ethylphenyl)acetamide
Übersicht
Beschreibung
2-[(4-Chlorophenyl)sulfanyl]-N-(4-ethylphenyl)acetamide, also known as 4-chloro-N-(4-ethylphenyl)benzenesulfonamide, is a synthetic compound that has been used in a variety of scientific research applications. It is a white, crystalline solid that is soluble in water and has a molecular weight of 272.77 g/mol. It is also known by its chemical name this compound.
Wissenschaftliche Forschungsanwendungen
Vibrational Spectroscopic Analysis
- A study by (Mary, Jenepha et al., 2022) characterized a related molecule using vibrational spectroscopy, including Raman and Fourier transform infrared spectroscopy, combined with density functional theory. This approach provided insights into the geometric equilibrium, inter and intra-molecular hydrogen bonds, and harmonic vibrational wavenumbers, contributing to the understanding of stereo-electronic interactions and molecular stability.
Synthesis and Pharmacological Evaluation
- A paper by (Siddiqui et al., 2014) focused on the synthesis of N-substituted derivatives and evaluated their potential as anti-bacterial agents. This study highlighted the anti-bacterial potential of these compounds, particularly against various bacterial strains, showcasing their potential use in developing new antibacterial drugs.
Antibacterial and Anti-Enzymatic Potential
- Research conducted by (Nafeesa et al., 2017) synthesized N-substituted derivatives and evaluated them for antibacterial and anti-enzymatic potential. The results indicated promising antibacterial properties, particularly against gram-negative bacterial strains.
Thermal and Antimicrobial Studies
- A study by (Lahtinen et al., 2014) examined sulfanilamide derivatives, providing insights into their crystal structures, conformational and hydrogen bond network properties, and thermal characteristics. This research also evaluated their antibacterial and antifungal activities, contributing to the understanding of their pharmacological properties.
Enzyme Inhibition Properties
- Research by (Rehman et al., 2013) synthesized a series of derivatives and screened them for enzyme inhibition properties. The findings indicated significant activity against acetylcholinesterase, emphasizing the potential use of these compounds in developing enzyme inhibitors.
Crystal Structure Analysis
- Studies like the one by (Subasri et al., 2017) provided detailed crystal structure analysis of similar compounds. Understanding the crystal structure is crucial for predicting the physical and chemical properties of these compounds, which is essential for their application in drug design and development.
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-(4-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNOS/c1-2-12-3-7-14(8-4-12)18-16(19)11-20-15-9-5-13(17)6-10-15/h3-10H,2,11H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIYJHRBYAHYWBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-({[2-(4-chlorophenyl)-2-cyanoethylidene]amino}oxy)-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)acetamide](/img/structure/B3035172.png)
![dimethyl 5-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-4,6-dioxo-3a,6a-dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-3,3-dicarboxylate](/img/structure/B3035173.png)
![[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-(2,4-dichlorophenyl)methyl] N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B3035174.png)
![2-[(4-Chlorophenyl)sulfonyl]-1,1-bis(4-fluorophenyl)-1-ethanol](/img/structure/B3035176.png)
![1,1-Bis(4-fluorophenyl)-2-[(4-fluorophenyl)sulfanyl]-1-ethanol](/img/structure/B3035178.png)
![1,1-Bis(4-fluorophenyl)-2-[(4-methoxyphenyl)sulfanyl]-1-ethanol](/img/structure/B3035179.png)

![1,1-Bis(4-chlorophenyl)-2-[(4-fluorophenyl)sulfinyl]-1-ethanol](/img/structure/B3035181.png)

![1-[2-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-6-methyl-4-oxopyrimidine-5-carbonitrile](/img/structure/B3035185.png)
![2-{(E)-[(2,5-dimethylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B3035188.png)

![3,5-Dimethyl-4-{[(4-nitrophenyl)sulfonyl]methyl}isoxazole](/img/structure/B3035192.png)
